8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
8-tert-butyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)9-4-6-12(7-5-9)8-13-10(14)15-12/h9H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
ODSUFSNHULLIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CNC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Spirocyclic Framework Construction
The spirocyclic backbone of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one is typically assembled through intramolecular cyclization or ring-closing metathesis. A common approach involves the condensation of a bicyclic precursor containing both oxa (oxygen) and aza (nitrogen) heteroatoms. For example, tert-butyl-substituted cyclohexane derivatives are functionalized with ketone and amine groups to enable spirocyclization.
tert-Butyl Group Introduction
The tert-butyl group is introduced either early in the synthesis via alkylation of a secondary amine or later through nucleophilic substitution. Patent WO2008092888A1 describes the use of tert-butyl halides (e.g., tert-butyl bromide) in SN2 reactions with spirocyclic intermediates, leveraging polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Alternative methods employ tert-butyloxycarbonyl (Boc) protection, followed by deprotection and alkylation.
Detailed Synthetic Routes
Route A: Alkylation of Spirocyclic Amines
This two-step method begins with the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one, followed by tert-butyl group incorporation.
Step 1: Spirocyclic Lactam Formation
A cyclohexanone derivative is reacted with hydroxylamine to form an oxime, which undergoes Beckmann rearrangement in concentrated sulfuric acid to yield the corresponding lactam. Cyclization is achieved under acidic conditions, forming the 1-oxa-3-azaspiro[4.5]decan-2-one core.
Step 2: tert-Butyl Alkylation
The lactam’s secondary amine is alkylated using tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in DMF at 80°C for 12 hours, achieving a 68% yield.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Reactant | 1-oxa-3-azaspiro[4.5]decan-2-one |
| Alkylating Agent | tert-Butyl bromide |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Route B: Boc Protection/Deprotection Strategy
This method prioritizes functional group compatibility by employing Boc protection.
Step 1: Boc Protection
The secondary amine of 1-oxa-8-azaspiro[4.5]decane is protected using di-tert-butyl dicarbonate in dichloromethane, yielding tert-butyl 8-azaspiro[4.5]decane-1-carboxylate.
Step 2: Oxidative Ketone Formation
The protected amine undergoes oxidation with Jones reagent (CrO3/H2SO4) to introduce a ketone group at the 2-position.
Step 3: Deprotection and Alkylation
Boc removal via trifluoroacetic acid (TFA) exposes the amine, which is subsequently alkylated with tert-butyl iodide under basic conditions.
Advantages and Limitations
Alternative Methodologies
Ring-Opening/Recyclization Approach
Spirocyclic ethers such as 1-oxa-8-azaspiro[4.5]decane are subjected to ring-opening with hydrobromic acid, followed by re-cyclization in the presence of tert-butylamine. This method exploits the thermodynamic stability of the tert-butyl group to drive spiro-ring reformation.
Industrial-Scale Production Considerations
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation (Route A) | 68 | 98 | High | Moderate |
| Boc Strategy (Route B) | 50 | 99 | Moderate | Low |
| Ring-Opening (Section 3.1) | 62 | 97 | High | High |
Route A offers the best balance of yield and scalability, whereas the Boc method is preferable for lab-scale syntheses requiring high functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a hydroxylated derivative. Substitution reactions would result in compounds with different functional groups replacing the tert-butyl group or other substituents.
Scientific Research Applications
Scientific Research Applications of 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one
This compound is a complex organic compound featuring a unique spirocyclic structure, characterized by a tert-butyl group, an oxo group, and an azaspirodecane framework. The spirocyclic structure enhances the molecule's stability and rigidity, making it valuable for various chemical and biological studies.
Chemistry
This compound serves as a building block in synthesizing more complex molecules. Its unique spirocyclic structure is useful for studying reaction mechanisms and creating new synthetic methodologies.
Biology
This compound can be employed to study enzyme interactions and develop enzyme inhibitors because of its stable and rigid structure.
Medicine
Due to its potential as a pharmacophore, this compound is a candidate for drug development, particularly in designing molecules targeting specific biological pathways. The molecular formula for this compound is , with a molecular weight of approximately 257.326 g/mol. Its structural features contribute to its biological activity, especially in antimicrobial and antitumor applications.
Industry
In industrial applications, the compound can be used to develop new materials like polymers and coatings, owing to its stability and unique structural properties.
Mechanism of Action
The mechanism by which 8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a) 1-Oxa-3-azaspiro[4.5]decan-2-one (Base Structure)
- Molecular Formula: C₈H₁₃NO₂; Molecular Weight: 155.2 g/mol .
- This unsubstituted core lacks the tert-butyl group and serves as a scaffold for derivatives.
b) 8-Substituted Derivatives
c) Impact of tert-Butyl Substitution
Pharmacological and Physicochemical Properties
Key Research Findings
- Crystallography : Tools like SHELX and SIR97 are critical for resolving spirocyclic conformations. The tert-butyl group may influence puckering parameters (e.g., Cremer-Pople coordinates) .
- Biological Screening: Derivatives with halogenated aryl groups (e.g., GSK682753A) show nanomolar potency in cellular assays , suggesting tert-butyl variants could be optimized for target selectivity.
- Stability : tert-Butyl-substituted spirocycles are less prone to oxidative degradation than benzyl or phenethyl analogs .
Biological Activity
8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one, a member of the spirocyclic compound family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The molecular formula for this compound is with a molecular weight of approximately 257.326 g/mol. Its structural features contribute to its biological activity, particularly in antimicrobial and antitumor applications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of various azaspiro compounds and their evaluation against bacterial strains, demonstrating effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. faecalis | 16 µg/mL |
| This compound | S. epidermidis | 8 µg/mL |
Antitumor Activity
In vitro studies have also explored the antitumor potential of this compound. The spirocyclic structure has been linked to enhanced interaction with DNA and enzymes involved in cell proliferation, leading to apoptosis in cancer cells .
Case Study: Antitumor Evaluation
A notable case study examined the effects of a related azaspiro compound on human cancer cell lines, revealing a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, inhibiting bacterial protein synthesis.
- DNA Interaction : The compound may bind to DNA or DNA-associated proteins, disrupting replication and transcription processes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications . The synthetic routes often utilize starting materials that allow for the introduction of the tert-butyl group and the oxaspiro framework.
Synthetic Route Overview:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of functional groups via esterification or amidation.
- Purification and characterization using spectroscopic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
